3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
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Description
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.391. The purity is usually 95%.
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Biological Activity
The compound 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The presence of the fluorophenyl and methoxyphenyl groups further enhances its chemical reactivity and biological interactions.
Structural Characteristics
The molecular formula for this compound is C18H18FN4O3, and it has a molecular weight of approximately 352.33 g/mol. The unique combination of functional groups contributes to the compound's lipophilicity and potential interaction with various biological targets.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many oxadiazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, derivatives similar to this compound have demonstrated significant antimicrobial properties against pathogens such as E. coli and S. aureus .
- Anticancer Properties : The oxadiazole ring is associated with anticancer activity. Studies have reported that related compounds exhibit cytotoxic effects on several cancer cell lines, including HeLa and CaCo-2 cells. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation .
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorophenyl Group : The presence of the fluorine atom increases lipophilicity, enhancing the compound's ability to penetrate biological membranes and interact with cellular targets.
- Methoxy Group : The methoxy substitution has been linked to increased antimicrobial activity in similar compounds .
Case Studies
Several studies have investigated the biological activity of related oxadiazole compounds:
- Antimicrobial Study : A study evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Candida albicans, finding that specific substitutions on the oxadiazole ring significantly enhanced antibacterial and antifungal activities .
- Cytotoxicity Assay : In vitro tests on cancer cell lines revealed that compounds with similar structures exhibited IC50 values ranging from 10 µM to 100 µM, indicating moderate to high cytotoxicity .
Data Table
The following table summarizes key findings from research on oxadiazole derivatives related to this compound:
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-27-17-9-7-14(8-10-17)13-24-20-18(6-3-11-23-20)21-25-19(26-28-21)15-4-2-5-16(22)12-15/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCRJFRLBWHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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